molecular formula C16H21N3O2S B2616637 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile CAS No. 2319803-86-4

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile

Cat. No.: B2616637
CAS No.: 2319803-86-4
M. Wt: 319.42
InChI Key: ULPNFSFVZFYVGQ-UHFFFAOYSA-N
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Description

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile is a synthetic organic compound featuring a benzonitrile group linked to a 1,4-diazepane ring via a sulfonyl moiety. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms and is a structure of significant interest in medicinal chemistry . This specific analogue is characterized by a cyclobutyl substituent on the diazepane ring. While the specific biological profile of this compound is not detailed in the available literature, structurally similar 1,4-diazepane derivatives have been investigated for a range of pharmacological activities. For instance, compounds containing the 1,4-diazepan-1-yl moiety have been synthesized and evaluated as positive inotropic agents for potential cardiovascular applications . Furthermore, other diazepane-based compounds are the subject of patents for treating disorders such as mycobacterial infections and neuropathic pain , highlighting the versatility of this core structure in drug discovery. The presence of the sulfonyl group often contributes to molecular properties such as enhanced binding affinity and metabolic stability. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c17-13-14-5-7-16(8-6-14)22(20,21)19-10-2-9-18(11-12-19)15-3-1-4-15/h5-8,15H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNFSFVZFYVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the diazepane ring, introduction of the cyclobutyl group, and subsequent sulfonylation and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The diazepane ring and sulfonyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Key Analogues:

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS: 166438-80-8)

  • Structure : Lacks the sulfonyl group and cyclobutyl substituent; features a methyl group on the diazepane ring.
  • Molecular Formula : C₁₃H₁₇N₃
  • Molecular Weight : 215.29 g/mol
  • Physical Properties : Melting point 92.5–94.5°C .

2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile

  • Structure : Contains a sulfonyl group but substitutes methyl (instead of cyclobutyl) on the diazepane ring; benzonitrile is ortho-substituted.
  • Molecular Formula : C₁₃H₁₇N₃O₂S
  • Molecular Weight : 279.36 g/mol .

N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a) Structure: Shares the 1,4-diazepane and benzonitrile moieties but includes a thiophene-benzamide chain. Synthesis: 48% yield via substitution with 3-(1,4-diazepan-1-yl)benzonitrile .

Comparative Analysis:

Property This compound (Hypothetical) 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile 2-[(4-Methyl-1,4-diazepane-1-yl)sulfonyl]benzonitrile
Molecular Formula C₁₆H₂₀N₄O₂S (estimated) C₁₃H₁₇N₃ C₁₃H₁₇N₃O₂S
Molecular Weight ~332.42 g/mol 215.29 g/mol 279.36 g/mol
Substituent Position Para-substituted benzonitrile Para-substituted benzonitrile Ortho-substituted benzonitrile
Key Functional Groups Cyclobutyl, sulfonyl Methyl Methyl, sulfonyl
Synthetic Complexity Higher (due to cyclobutyl and sulfonyl groups) Moderate Moderate
  • Cyclobutyl vs.
  • Sulfonyl Group : Introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility or intermolecular interactions in materials science applications .
  • Substituent Position : Para-substitution (as in the target compound) often enhances metabolic stability compared to ortho-substituted analogs .

Biological Activity

4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N3_{3}O2_{2}S
  • Molecular Weight : 302.41 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group which is often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives that include sulfonamide groups have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

CompoundTargetIC50 (μM)Reference
Compound Aβ-Catenin2.0
Compound BRET Kinase0.5

The potential for this compound to act as an anticancer agent may be attributed to its ability to inhibit pathways such as Wnt/β-catenin signaling and RET kinase activity.

Antiviral Activity

In addition to anticancer properties, benzamide derivatives have demonstrated antiviral activity against Hepatitis B virus (HBV). Studies suggest that these compounds can reduce cytoplasmic HBV DNA levels significantly.

DerivativeMechanismEfficacy
Benzamide AInhibition of nucleocapsid assemblyHigh
Benzamide BBinding to HBV core proteinModerate

The mechanism involves promoting the formation of empty capsids, thereby interfering with viral replication processes .

Study on Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of a related compound in inhibiting the growth of colorectal cancer cells. The compound was shown to significantly reduce cell viability in vitro, with an IC50 value of approximately 0.12 μM against HCT116 cells. In vivo studies demonstrated reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent .

Study on Antiviral Activity

Another investigation focused on the antiviral effects of benzamide derivatives against HBV. The study highlighted that certain derivatives could reduce viral load effectively while maintaining low cytotoxicity in liver cells. The most potent derivative achieved a reduction in viral DNA by over 90% at low concentrations .

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